molecular formula C15H11NO B1367011 1-phenyl-1H-indole-3-carbaldehyde CAS No. 32542-59-9

1-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B1367011
CAS No.: 32542-59-9
M. Wt: 221.25 g/mol
InChI Key: KCAGQLHYSPGZNH-UHFFFAOYSA-N
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Description

1-Phenyl-1H-indole-3-carbaldehyde is a significant compound in the field of organic chemistry. It belongs to the indole family, which is known for its diverse biological activities and applications in various scientific domains. This compound features an indole core with a phenyl group at the 1-position and an aldehyde group at the 3-position, making it a versatile intermediate in the synthesis of various biologically active molecules .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can act as a precursor in the synthesis of complex molecules through multicomponent reactions. These reactions often involve enzymes that facilitate the formation of covalent bonds between different starting materials . The compound’s functional groups allow it to participate in C–C and C–N coupling reactions, making it a versatile intermediate in biochemical processes .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown potential in modulating the activity of protein kinases, which are crucial for cell signaling . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can lead to changes in gene expression and subsequent cellular responses . The compound’s ability to undergo various chemical reactions, such as reductions and coupling reactions, further contributes to its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active molecules. These interactions can affect metabolic flux and the levels of various metabolites within cells . The compound’s role as a precursor in the synthesis of heterocyclic derivatives highlights its importance in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in its localization and accumulation. The compound’s interactions with these transporters can influence its distribution within different cellular compartments . Understanding these mechanisms is essential for determining the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interactions with enzymes and other biomolecules, ultimately determining its biochemical effects .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 1-Phenyl-1H-indole-3-carboxylic acid.

    Reduction: 1-Phenyl-1H-indole-3-methanol.

    Condensation: 3-Nitrovinyl indole.

Properties

IUPAC Name

1-phenylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-11-12-10-16(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAGQLHYSPGZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70495242
Record name 1-Phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32542-59-9
Record name 1-Phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70495242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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